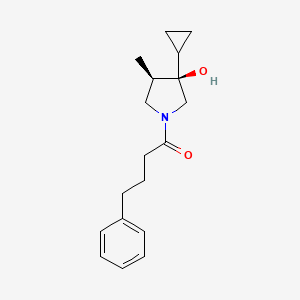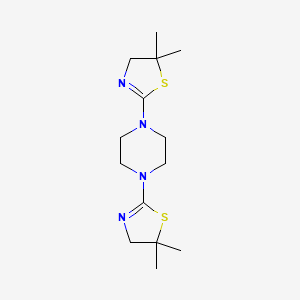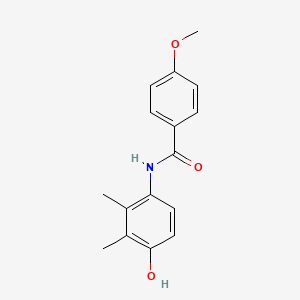
(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- (3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol is a compound related to pyrrolidine derivatives, which have been extensively studied for their pharmacological activities and synthesis methods.
Synthesis Analysis
- The synthesis of related pyrrolidine compounds involves various strategies, including asymmetric 1,3-dipolar cycloaddition reactions and Lewis acid-catalyzed reactions. These methods offer a controlled approach to manipulate the stereochemistry of the resulting pyrrolidines (Kotian et al., 2005), (Lu & Shi, 2007).
Molecular Structure Analysis
- The molecular structure of such compounds can be determined using techniques like X-ray crystallography, FT-IR, NMR, and DFT calculations. These methods allow for precise determination of the geometric parameters and stereochemical configuration (Özdemir et al., 2015).
Chemical Reactions and Properties
- Chemical properties of pyrrolidine derivatives can be influenced by various substituents and functional groups. For example, cyclopropane and pyridinium groups can significantly affect the reactivity and outcome of cycloaddition reactions (Xu et al., 2022).
Applications De Recherche Scientifique
Electron-Pair Donors in Carbocationic Polymerization
Research by Pratap and Heller (1992) explored the use of 1-Methyl-2-pyrrolidinone in carbocationic polymerization, which is relevant to the application of pyrrolidine derivatives in polymer science. Their work specifically involved the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, indicating the potential utility of pyrrolidine structures in developing new polymeric materials (Pratap & Heller, 1992).
Synthesis of Pyrrolo-Pyridines and Related Compounds
Davis, Wakefield, and Wardell (1992) focused on the reactions of β-(lithiomethyl)azines with nitriles to form pyrrolo-pyridines, among other compounds. This study highlights the utility of pyrrolidine derivatives in synthesizing a variety of nitriles and β-methylazines, which are key in producing complex organic compounds with potential pharmacological applications (Davis, Wakefield, & Wardell, 1992).
Prolyl Endopeptidase Inhibitors
Portevin et al. (1996) conducted research on potent and selective prolylendopeptidase (PEP) inhibitors. They replaced the classical central proline of a known PEP inhibitor with non-natural amino acids, including pyrrolidine derivatives. This work is significant for the development of new inhibitors with potential applications in treating cognitive disorders and enhancing cognition (Portevin et al., 1996).
X-ray Crystallographic Analysis of Tetrol and Its Complexes
Barton et al. (2013) described the use of (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) and its selective inclusion complexes. The pyrrolidine structure in TETROL and its ability to form complexes with certain compounds is a key area of research in crystallography and material science (Barton et al., 2013).
RORγt Inverse Agonists Development
Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfone as selective RORγt inverse agonists. This study highlights the significance of pyrrolidine derivatives in the development of therapeutic agents targeting specific receptors, with implications in treating autoimmune diseases (Duan et al., 2019).
Propriétés
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-12-19(13-18(14,21)16-10-11-16)17(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14,16,21H,5,8-13H2,1H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHPKDMIJEDDI-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)